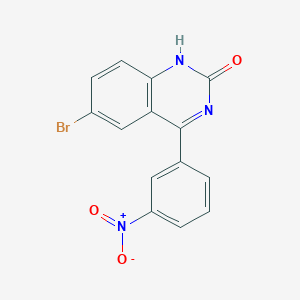
6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a nitrophenyl group at the 4th position, and a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-aminobenzamide and 3-nitrobenzoyl chloride.
Condensation Reaction: The 6-bromo-2-aminobenzamide undergoes a condensation reaction with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and appropriate solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-bromo-4-(3-aminophenyl)-2(1H)-quinazolinone, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.
科学的研究の応用
6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug discovery and development, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
4-(3-nitrophenyl)-2(1H)-quinazolinone: Lacks the bromine atom at the 6th position.
6-chloro-4-(3-nitrophenyl)-2(1H)-quinazolinone: Contains a chlorine atom instead of bromine at the 6th position.
6-bromo-4-(4-nitrophenyl)-2(1H)-quinazolinone: Has the nitro group at the 4th position of the phenyl ring instead of the 3rd position.
Uniqueness
6-bromo-4-(3-nitrophenyl)-2(1H)-quinazolinone is unique due to the specific arrangement of the bromine and nitrophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6th position and the nitro group at the 3rd position of the phenyl ring can result in distinct electronic and steric effects, making this compound a valuable scaffold for further chemical modifications and biological studies.
特性
IUPAC Name |
6-bromo-4-(3-nitrophenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-9-4-5-12-11(7-9)13(17-14(19)16-12)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRWWNMGXINNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=O)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol](/img/structure/B5874213.png)
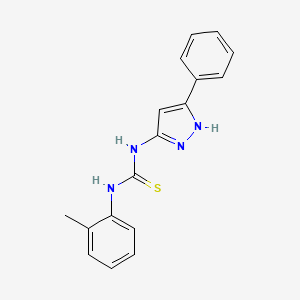
![[(Z)-[amino(phenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate](/img/structure/B5874222.png)

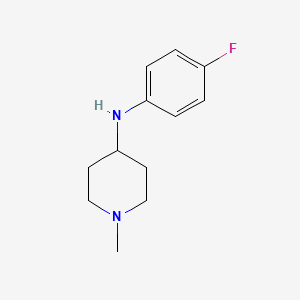
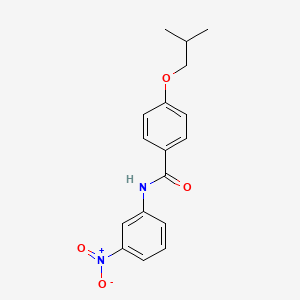
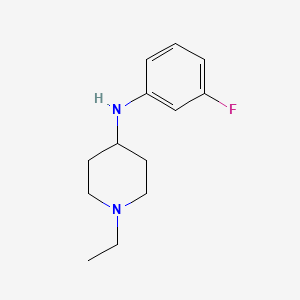
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5874245.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)
![2-[(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5874285.png)
![N-(3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B5874286.png)
![N-[(E)-benzylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)
